LogP Differential vs. Unsubstituted Analog: Enhanced Lipophilicity for Improved Membrane Permeability
The octanol‑water partition coefficient (LogP) of 1‑(5‑methylisoxazol‑3‑yl)propan‑2‑one is 1.11, compared to 0.81 for the unsubstituted analog 1‑(isoxazol‑5‑yl)propan‑2‑one (CAS 115706‑48‑4) . This ΔLogP of +0.31 indicates a 2‑fold increase in lipophilicity, which is within the optimal range for passive membrane permeability while retaining sufficient aqueous solubility for formulation.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.11 |
| Comparator Or Baseline | 1-(Isoxazol-5-yl)propan-2-one (CAS 115706-48-4): LogP = 0.81 |
| Quantified Difference | ΔLogP = +0.31 (~2× increase in lipophilicity) |
| Conditions | Computed LogP (XLogP3‑AA) from authoritative physicochemical database |
Why This Matters
A LogP increase of ~0.3 can significantly enhance passive membrane permeability, making the methylated analog a superior scaffold choice when designing cell‑penetrant probes or CNS‑targeted agents.
